REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:7][CH2:6][CH:5]([C:8]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[O:10][N:9]=2)[CH2:4][CH2:3]1.C([O-])([O-])=O.[K+].[K+].Cl[CH2:24][CH2:25][CH2:26][O:27][C:28]1[CH:33]=[CH:32][C:31]([C:34](=[O:36])[CH3:35])=[CH:30][C:29]=1[O:37][CH3:38].CN(C)C=O>O>[O:10]1[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:8]([CH:5]2[CH2:4][CH2:3][N:2]([CH2:24][CH2:25][CH2:26][O:27][C:28]3[CH:33]=[CH:32][C:31]([C:34](=[O:36])[CH3:35])=[CH:30][C:29]=3[O:37][CH3:38])[CH2:7][CH2:6]2)=[N:9]1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
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4.8 g
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Type
|
reactant
|
Smiles
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Cl.N1CCC(CC1)C1=NOC2=C1C=CC=C2
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Name
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|
Quantity
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5.2 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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5.3 g
|
Type
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reactant
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Smiles
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ClCCCOC1=C(C=C(C=C1)C(C)=O)OC
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Name
|
|
Quantity
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60 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the aqueous mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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The extract was washed (water)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
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to afford a brown oil
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Type
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CUSTOM
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Details
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The oil was chromatographed on a Waters Prep 500 utilizing silica gel columns and ethyl acetate-diethylamine (2%), as eluent
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Name
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Type
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product
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Smiles
|
O1N=C(C2=C1C=CC=C2)C2CCN(CC2)CCCOC2=C(C=C(C=C2)C(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |